3-Methoxy-1,2,4,5-tetramethylbenzene
CAS No.: 14337-37-2
Cat. No.: VC4082418
Molecular Formula: C11H16O
Molecular Weight: 164.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14337-37-2 |
|---|---|
| Molecular Formula | C11H16O |
| Molecular Weight | 164.24 g/mol |
| IUPAC Name | 3-methoxy-1,2,4,5-tetramethylbenzene |
| Standard InChI | InChI=1S/C11H16O/c1-7-6-8(2)10(4)11(12-5)9(7)3/h6H,1-5H3 |
| Standard InChI Key | VEVHOGLUQUBJBW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1C)OC)C)C |
| Canonical SMILES | CC1=CC(=C(C(=C1C)OC)C)C |
Introduction
Structural and Molecular Characteristics
Molecular Geometry and Substitution Patterns
The compound’s structure derives from the benzene core, with methyl groups occupying four adjacent positions (1,2,4,5) and a methoxy group (-OCH₃) at the 3 position. This arrangement creates significant steric hindrance due to the proximity of substituents, potentially influencing its crystalline packing and solubility . The methoxy group introduces electron-donating effects via resonance, altering the ring’s electronic density compared to purely alkylated analogs like durene (1,2,4,5-tetramethylbenzene) .
Theoretical Physicochemical Properties
While experimental data for 3-methoxy-1,2,4,5-tetramethylbenzene are absent, properties can be extrapolated from related compounds:
The methoxy group likely enhances water solubility marginally compared to nonpolar tetramethylbenzenes but retains significant hydrophobicity due to the methyl groups .
Synthetic Pathways and Challenges
Friedel-Crafts Alkylation and Methoxylation
A plausible route involves synthesizing 1,2,4,5-tetramethylbenzene (durene) via alkylation of xylene or trimethylbenzene precursors, as described in industrial patents . Subsequent methoxylation at the 3 position could employ:
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Nitration followed by nucleophilic substitution: Introducing a nitro group via mixed acid, then displacing it with methoxide .
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Direct electrophilic methoxylation: Using a directed ortho-metalation strategy to position the methoxy group selectively .
Catalytic Considerations
The steric bulk of tetramethylbenzene complicates electrophilic substitution. Catalysts such as AlCl₃ or zeolites may facilitate methoxylation by stabilizing transition states, though yields are likely low due to competing side reactions .
Applications in Materials Science
Polyimide Precursors
Durene derivatives are precursors to pyromellitic dianhydride (PMDA), a key monomer for heat-resistant polyimides . Introducing a methoxy group could modify polymer solubility or glass transition temperatures, enabling tailored materials for flexible electronics .
Liquid Crystals and Charge-Transfer Complexes
Methoxy- and methyl-substituted aromatics often exhibit mesomorphic behavior. The compound’s planar structure and electron-rich ring may facilitate charge-transfer interactions with electron-deficient partners, relevant in organic semiconductors .
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